molecular formula C19H18N2O4 B2966997 5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE CAS No. 955730-26-4

5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE

Cat. No.: B2966997
CAS No.: 955730-26-4
M. Wt: 338.363
InChI Key: QXVOWHQGXGAJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE is a complex organic compound characterized by the presence of methoxyphenyl groups and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then cyclized with a suitable reagent to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylamine share structural similarities.

    Oxazole derivatives: Compounds such as 2,5-dimethyl-1,3-oxazole and 4,5-diphenyl-1,3-oxazole are structurally related.

Uniqueness

The uniqueness of 5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE lies in its combination of methoxyphenyl groups and an oxazole ring, which imparts specific chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-15-7-3-13(4-8-15)11-20-18(22)19-21-12-17(25-19)14-5-9-16(24-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVOWHQGXGAJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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